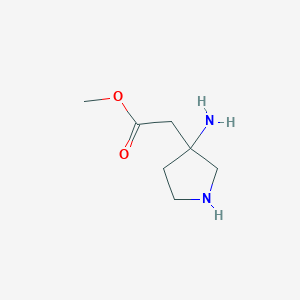

Methyl 2-(3-aminopyrrolidin-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-aminopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminopyrrolidin-3-yl)acetate typically involves the reaction of 3-aminopyrrolidine with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminopyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-(3-aminopyrrolidin-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: The parent compound, which lacks the ester and amino groups.

Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate: A similar compound with a hydroxyl group instead of an amino group.

Ethyl 2-(3-aminopyrrolidin-3-yl)acetate: An ethyl ester analog.

Uniqueness

Methyl 2-(3-aminopyrrolidin-3-yl)acetate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

Methyl 2-(3-aminopyrrolidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Chemical Formula : C7H13N1O2

- Molecular Weight : 143.19 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with an amino group, which is crucial for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially influencing neurotransmitter signaling pathways. This interaction can lead to alterations in neuronal excitability and synaptic transmission.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential efficacy in inhibiting growth.

- Cytotoxic Effects : There is evidence that this compound can induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A study assessed the antimicrobial activity of several derivatives related to this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 100 µg/mL depending on the specific strain tested. The most active derivatives were noted for their low MIC values, suggesting strong antibacterial potential.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 0.8 |

| Derivative B | Escherichia coli | 4 |

| Derivative C | Pseudomonas aeruginosa | 16 |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung adenocarcinoma) | 25 |

| HeLa (Cervical cancer) | 30 |

| MCF7 (Breast cancer) | 35 |

These findings suggest that the compound may have selective cytotoxic effects that warrant further exploration for therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Effects : A case study highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

- Inflammatory Response Modulation : Another study investigated the effects of this compound on inflammatory pathways. Results showed that it could inhibit the release of pro-inflammatory cytokines, indicating a possible role in managing inflammatory disorders.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 2-(3-aminopyrrolidin-3-yl)acetate |

InChI |

InChI=1S/C7H14N2O2/c1-11-6(10)4-7(8)2-3-9-5-7/h9H,2-5,8H2,1H3 |

InChI Key |

RBLVLRSWVQOIIW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CCNC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.